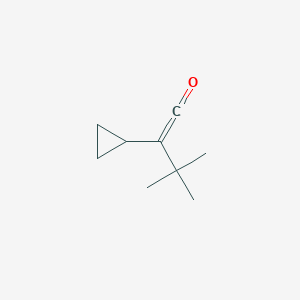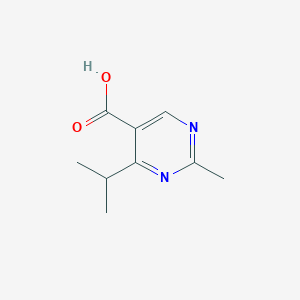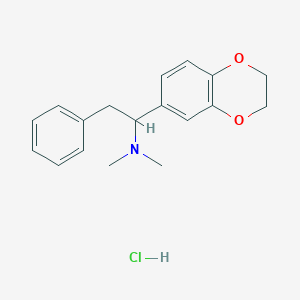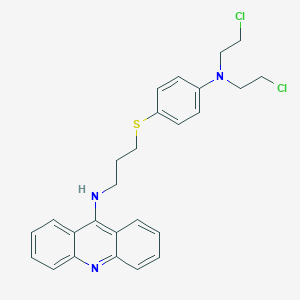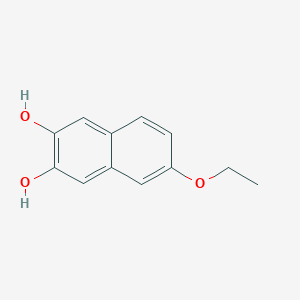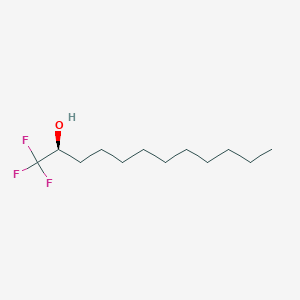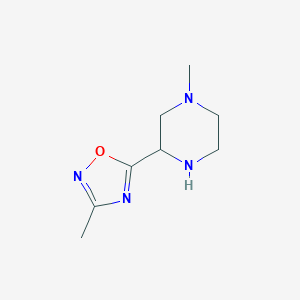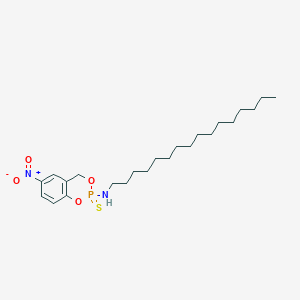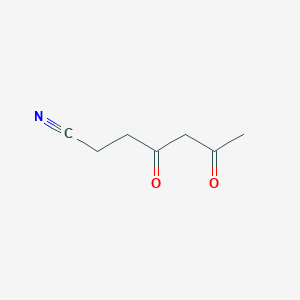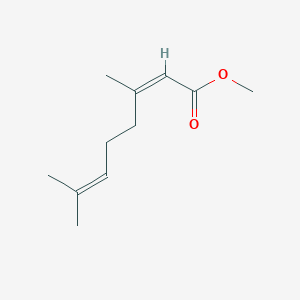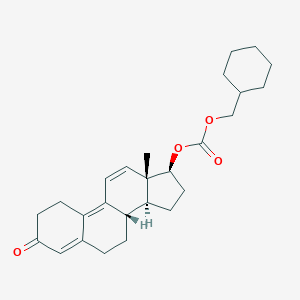
Trenbolone cyclohexylmethylcarbonate
Descripción general
Descripción
Trenbolone hexahydrobenzylcarbonate, also known as trenbolone cyclohexylmethylcarbonate, is a synthetic, injected anabolic–androgenic steroid (AAS) of the nandrolone group . It was marketed in France for medical use in humans under the brand names Parabolan and Hexabolan but has since been discontinued . The drug acts as a long-lasting prodrug of trenbolone when administered via intramuscular injection .
Molecular Structure Analysis
The molecular formula of trenbolone cyclohexylmethylcarbonate is C26H34O4 . It has an average mass of 410.546 Da and a monoisotopic mass of 410.245697 Da . The molecule contains a total of 68 bond(s), including 34 non-H bond(s), 5 multiple bond(s), 5 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), and 1 carbonate (-thio) derivative(s) .Aplicaciones Científicas De Investigación
Clinical Medicine
Historically, Trenbolone cyclohexylmethylcarbonate was used in clinical medicine under the brand names Parabolan and Hexabolan. It was administered via intramuscular injection to treat conditions that resulted from a deficiency of endogenous testosterone . It was introduced for medical use in humans in France in 1980 but was discontinued by its manufacturer in 1997 .
Veterinary Medicine
In veterinary medicine, Trenbolone esters, including Trenbolone cyclohexylmethylcarbonate, have been used to promote muscle growth in cattle. This application aimed to increase the profitability of livestock by enhancing muscle mass before transportation to slaughterhouses .
Sports Science
In sports science, Trenbolone cyclohexylmethylcarbonate has been studied for its effects on muscle growth and performance enhancement. It is known to be significantly potent, with effects three times more powerful than testosterone, making it a subject of interest for understanding muscle physiology and potential misuse in sports .
Endocrinology
Endocrinological research has investigated the impact of Trenbolone cyclohexylmethylcarbonate on hormone modulation. Studies have explored its tissue selectivity and potential clinical applications due to its potent anabolic properties with reduced androgenic and estrogenic activity .
Metabolic Studies
Trenbolone has been studied for its effects on metabolism, particularly in models of testosterone deficiency and metabolic syndrome. Research suggests that it may improve body composition, lipid profile, and insulin sensitivity, which are critical factors in metabolic health .
Toxicology and Safety
The toxicity and safety profile of Trenbolone cyclohexylmethylcarbonate have been areas of research interest, especially considering its potent anabolic effects and previous clinical usage. Studies have focused on understanding its long-term effects and potential adverse outcomes .
Cardiovascular Research
Research has also been conducted on the cardiovascular effects of Trenbolone, examining how it influences cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion injury. This is particularly relevant in the context of anabolic steroid use and heart health .
Pharmacokinetics
The pharmacokinetic properties of Trenbolone cyclohexylmethylcarbonate, such as its absorption, distribution, metabolism, and excretion, have been studied to understand how it behaves in the body. This research is crucial for developing safe dosing protocols and understanding drug interactions .
Mecanismo De Acción
Target of Action
Trenbolone cyclohexylmethylcarbonate, also known as Trenbolone hexahydrobenzylcarbonate, is a synthetic, injected anabolic–androgenic steroid (AAS) of the nandrolone group . It is an androgen ester, specifically the C17β hexahydrobenzylcarbonate (cyclohexylmethylcarbonate) ester of trenbolone . The primary targets of this compound are the androgen receptors in muscle tissues .
Mode of Action
Trenbolone cyclohexylmethylcarbonate acts as a prodrug of trenbolone when administered via intramuscular injection . It is administered as an ester conjugate to prolong its effective half-life . Once in the bloodstream, plasma lipases cleave the ester group, leaving free trenbolone . This active form of trenbolone then binds to androgen receptors, exerting its anabolic and androgenic effects .
Biochemical Pathways
As an anabolic–androgenic steroid, it likely influences protein synthesis and nitrogen retention in muscle tissues . This leads to increased muscle growth and strength.
Pharmacokinetics
Trenbolone cyclohexylmethylcarbonate is administered via intramuscular injection . Its ester form allows for a prolonged half-life, ensuring a sustained release of the active compound, trenbolone . The ester group is cleaved by plasma lipases in the bloodstream
Result of Action
The primary result of trenbolone cyclohexylmethylcarbonate’s action is increased muscle growth and appetite . As an anabolic–androgenic steroid, it promotes protein synthesis and nitrogen retention in muscle tissues . This leads to significant increases in muscle mass and strength.
Propiedades
IUPAC Name |
cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSFWYQKNQCIK-APFRJGHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946113 | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trenbolone cyclohexylmethylcarbonate | |
CAS RN |
23454-33-3 | |
| Record name | (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23454-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone cyclohexylmethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE CYCLOHEXYLMETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



